
2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. This compound is characterized by the presence of fluorine, methoxy, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Introduction of the methoxy group.
Sulfonylation: Introduction of the methylsulfonyl group.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while reduction may yield a sulfide.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving aromatic compounds.
Medicine: As a potential pharmaceutical intermediate or active ingredient.
Industry: As a specialty chemical in the production of materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-methoxybenzene: Lacks the sulfonyl and trifluoromethyl groups.
3-Methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene: Lacks the fluorine atom.
2-Fluoro-4-(trifluoromethyl)benzene: Lacks the methoxy and sulfonyl groups.
Uniqueness
The presence of all four functional groups (fluorine, methoxy, methylsulfonyl, and trifluoromethyl) in 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene imparts unique chemical properties, such as increased lipophilicity, electron-withdrawing effects, and potential for diverse chemical reactivity. These properties make it distinct from similar compounds and valuable for specific applications.
Eigenschaften
Molekularformel |
C9H8F4O3S |
|---|---|
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
2-fluoro-3-methoxy-1-methylsulfonyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O3S/c1-16-8-5(9(11,12)13)3-4-6(7(8)10)17(2,14)15/h3-4H,1-2H3 |
InChI-Schlüssel |
VALSPSXJWLOBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)S(=O)(=O)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


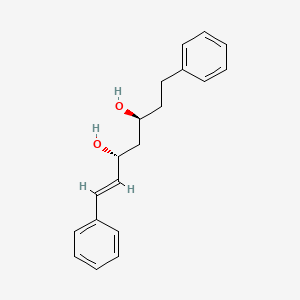

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
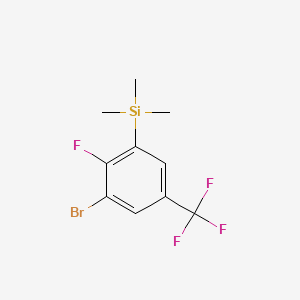
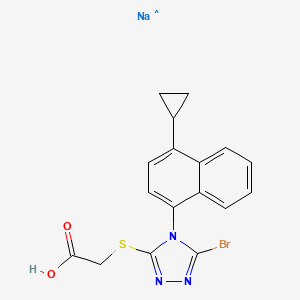
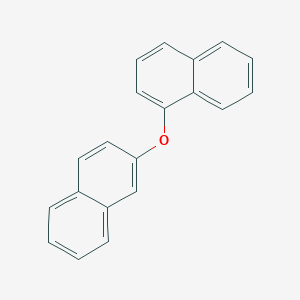
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
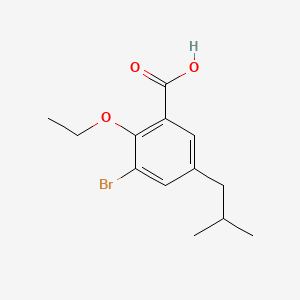
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
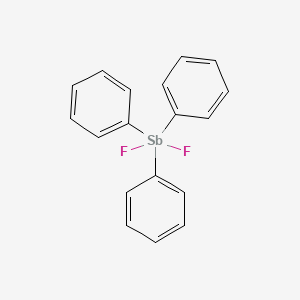
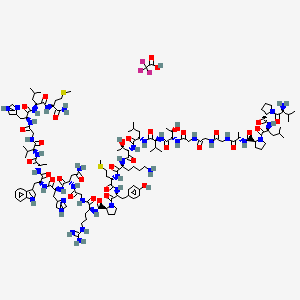
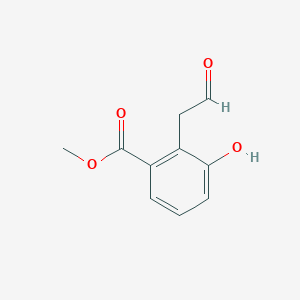
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
